Cas no 2104438-06-2 (Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate)

Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate is a specialized organic compound featuring a cyclopropyl-substituted thiazole core linked to a β-ketoester moiety. This structure imparts reactivity useful in synthetic chemistry, particularly as an intermediate for heterocyclic and pharmaceutical applications. The presence of both the thiazole ring and the ester group enhances its versatility in nucleophilic and electrophilic transformations. The cyclopropyl group may confer steric and electronic effects, influencing reactivity in cyclization or cross-coupling reactions. This compound is valued for its potential in constructing complex molecular frameworks, particularly in medicinal chemistry for bioactive molecule synthesis. Proper handling under controlled conditions is recommended due to its reactive functional groups.
Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate structure
2104438-06-2 structure
Product name:Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
CAS No:2104438-06-2
MF:C10H11NO3S
MW:225.264241456985
CID:5603878
PubChem ID:165667042

Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
    • EN300-1728253
    • 2104438-06-2
    • Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
    • Inchi: 1S/C10H11NO3S/c1-14-9(13)4-8(12)7-5-15-10(11-7)6-2-3-6/h5-6H,2-4H2,1H3
    • InChI Key: JCDQSQSIIXYJHI-UHFFFAOYSA-N
    • SMILES: S1C=C(C(CC(=O)OC)=O)N=C1C1CC1

Computed Properties

  • Exact Mass: 225.04596439g/mol
  • Monoisotopic Mass: 225.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 84.5Ų

Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1728253-10.0g
methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
2104438-06-2
10g
$5037.0 2023-06-04
Enamine
EN300-1728253-1.0g
methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
2104438-06-2
1g
$1172.0 2023-06-04
Enamine
EN300-1728253-10g
methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
2104438-06-2
10g
$5037.0 2023-08-31
Enamine
EN300-1728253-0.05g
methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
2104438-06-2
0.05g
$983.0 2023-08-31
Enamine
EN300-1728253-0.1g
methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
2104438-06-2
0.1g
$1031.0 2023-08-31
Enamine
EN300-1728253-0.25g
methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
2104438-06-2
0.25g
$1078.0 2023-08-31
Enamine
EN300-1728253-2.5g
methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
2104438-06-2
2.5g
$2295.0 2023-08-31
Enamine
EN300-1728253-0.5g
methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
2104438-06-2
0.5g
$1124.0 2023-08-31
Enamine
EN300-1728253-5.0g
methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
2104438-06-2
5g
$3396.0 2023-06-04
Enamine
EN300-1728253-5g
methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate
2104438-06-2
5g
$3396.0 2023-08-31

Additional information on Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate

Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate (CAS No. 2104438-06-2): A Comprehensive Overview

Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate (CAS No. 2104438-06-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The molecular structure of Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate consists of a methyl ester group, a thiazole ring, and a cyclopropyl substituent. These functional groups contribute to the compound's stability and reactivity, making it an attractive candidate for further investigation. Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery due to their diverse biological activities and pharmacological properties.

In the context of medicinal chemistry, Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate has been explored for its potential as a lead compound in the development of new drugs. One notable area of research is its application in the treatment of neurological disorders. Studies have shown that compounds with similar structures exhibit neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Moreover, the cyclopropyl substituent in Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate has been associated with enhanced metabolic stability and improved pharmacokinetic profiles. This characteristic is crucial for developing drugs that can effectively reach their target sites without being rapidly metabolized or eliminated from the body. Researchers have also investigated the compound's ability to cross the blood-brain barrier, which is essential for treating central nervous system (CNS) disorders.

The thiazole ring present in Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate has been linked to various biological activities, including antimicrobial and anti-inflammatory properties. These properties make it a valuable scaffold for designing compounds with broad-spectrum therapeutic applications. For instance, thiazole-containing molecules have shown efficacy against bacterial infections and inflammatory conditions, making them potential candidates for developing new antibiotics and anti-inflammatory drugs.

In addition to its biological activities, Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate has been studied for its synthetic accessibility and ease of modification. The presence of functional groups such as the ester and thiazole ring allows for a wide range of chemical transformations, enabling researchers to synthesize derivatives with tailored properties. This flexibility is particularly important in drug discovery, where optimizing the structure of lead compounds is crucial for enhancing their therapeutic potential.

The synthetic route to Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate involves several well-established chemical reactions. One common approach involves the condensation of a suitable thioamide with an α-halo ketone followed by esterification with methanol. This method provides a high yield and purity of the target compound, making it suitable for large-scale production. The ability to synthesize this compound efficiently is essential for advancing its development as a potential drug candidate.

Recent advancements in computational chemistry have also contributed to our understanding of Methyl 3-(2-cyclopropyl-1,3-thiazol-4-yl)-3-oxopropanoate. Molecular modeling studies have provided insights into its binding interactions with various biological targets, helping researchers predict its pharmacological behavior and optimize its structure for improved activity. These computational tools are invaluable in guiding experimental efforts and accelerating the drug discovery process.

In conclusion, Methyl 3-(2-cyclopropyl-1,3-thiazol-4-y l)-3-o xopropanoate (CAS No. 2104438 -06 -2) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, highlighting its significance in the field.

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